molecular formula C20H19NO5 B2540050 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid CAS No. 2287273-07-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid

Cat. No.: B2540050
CAS No.: 2287273-07-6
M. Wt: 353.374
InChI Key: UBGVAZFZUBUWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The presence of the azetidine ring and the hydroxy group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the formation of the azetidine ring through cyclization reactions. The hydroxy group is then introduced via selective oxidation or hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to form an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Base-catalyzed reactions using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the Fmoc carbonyl group may produce an alcohol.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid involves its interaction with various molecular targets. The Fmoc group can protect amines during peptide synthesis, preventing unwanted side reactions. The azetidine ring and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid stands out due to its unique combination of the Fmoc group, azetidine ring, and hydroxy group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18(23)9-20(25)11-21(12-20)19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,25H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVAZFZUBUWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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